
3-Fluoromethcathinone hydrochloride solution
Vue d'ensemble
Description
La 3-Fluorométhcathinone (chlorhydrate) est un composé synthétique appartenant à la classe des cathinones. Elle est structurellement apparentée à la méthcathinone, un stimulant naturel présent dans la plante de khat. Ce composé est connu pour ses propriétés stimulantes et a été détecté dans des produits commercialisés comme des sels de bain ou des engrais pour plantes . Elle est réglementée comme une substance de l'annexe I aux États-Unis .
Mécanisme D'action
Target of Action
3-Fluoromethcathinone Hydrochloride, also known as 3-FMC, is a chemical compound of the phenethylamine, amphetamine, and cathinone classes . The primary targets of 3-FMC are monoamine transporters, particularly the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) . These transporters play a crucial role in regulating the concentration of monoamine neurotransmitters in the synaptic cleft.
Mode of Action
3-FMC acts as a psychostimulant by elevating extracellular levels of monoaminergic neurotransmitters . It inhibits the reuptake of these neurotransmitters by interacting with their transporters, leading to an increased concentration of these neurotransmitters in the synaptic cleft . This results in prolonged neurotransmitter action and enhanced signal transmission.
Biochemical Pathways
The biochemical pathways affected by 3-FMC primarily involve the monoaminergic system. By inhibiting the reuptake of dopamine, serotonin, and norepinephrine, 3-FMC affects the signaling pathways of these neurotransmitters . The downstream effects include changes in mood, cognition, and motor control, which are typically associated with psychostimulant effects.
Pharmacokinetics
It’s known that synthetic cathinones like 3-fmc are often administered orally, intranasally, or intravenously . The metabolism of 3-FMC likely involves the liver, as suggested by studies on similar synthetic cathinones .
Result of Action
The molecular and cellular effects of 3-FMC’s action primarily involve the stimulation of the central nervous system. This is due to the increased levels of monoaminergic neurotransmitters in the synaptic cleft. The effects can include increased alertness, euphoria, and changes in motor control . .
Action Environment
The action, efficacy, and stability of 3-FMC can be influenced by various environmental factors. These can include the presence of other substances, the user’s health status, and genetic factors. For instance, the presence of other psychoactive substances can potentiate or mitigate the effects of 3-FMC. Additionally, individual differences in liver enzyme activity can influence the metabolism and hence the effect of 3-FMC .
Analyse Biochimique
Biochemical Properties
3-Fluoromethcathinone Hydrochloride is considered as methamphetamine-like cathinones, as they elicit their psychostimulatory effects via inhibition of monoamine uptake and enhanced release . It interacts with transporters of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine .
Cellular Effects
In HT22 immortalized mouse hippocampal cells, 3-Fluoromethcathinone Hydrochloride induces oxidative stress, autophagy, and apoptosis . It results in a concentration-dependent increase in the intracellular production of reactive oxygen species .
Molecular Mechanism
The molecular mechanism of action of 3-Fluoromethcathinone Hydrochloride is based on its interaction with transporters of monoamine neurotransmitters . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been reported that both Methcathinone and 3-Fluoromethcathinone stimulate spontaneous horizontal locomotor activity in mice and elevate extracellular dopamine and serotonin levels in the mouse striatum .
Dosage Effects in Animal Models
In animal models, both Methcathinone and 3-Fluoromethcathinone administration resulted in a dose-dependent increase of horizontal spontaneous activity .
Metabolic Pathways
It is known that synthetic cathinones are metabolized in the liver, and their major metabolic pathways are determined by their chemical structures .
Transport and Distribution
It is known that synthetic cathinones can cross the blood-brain barrier and exert their effects on the central nervous system .
Subcellular Localization
Given its lipophilic nature and its ability to cross the blood-brain barrier, it is likely to be found in various subcellular compartments .
Méthodes De Préparation
Voies Synthétiques et Conditions de Réaction : La synthèse de la 3-Fluorométhcathinone (chlorhydrate) implique généralement la réaction de la 3-fluorophénylacétone avec la méthylamine, suivie d'une réduction et de la formation ultérieure du sel de chlorhydrate. Les conditions de réaction incluent souvent l'utilisation de solvants tels que l'éthanol ou le méthanol et d'agents réducteurs comme le borohydrure de sodium .
Méthodes de Production Industrielle : Les méthodes de production industrielle de la 3-Fluorométhcathinone (chlorhydrate) ne sont pas bien documentées en raison de sa classification comme substance contrôlée. L'approche générale impliquerait une synthèse à grande échelle utilisant des conditions de réaction similaires à celles décrites ci-dessus, avec des étapes de purification supplémentaires pour garantir une pureté et un rendement élevés.
Analyse Des Réactions Chimiques
Types de Réactions : La 3-Fluorométhcathinone (chlorhydrate) subit diverses réactions chimiques, notamment:
Oxydation : Cette réaction peut convertir le composé en ses dérivés cétoniques ou carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent conduire à la formation d'amines secondaires ou d'alcools.
Substitution : Les réactions d'halogénation ou d'alkylation peuvent introduire de nouveaux groupes fonctionnels dans la molécule.
Réactifs et Conditions Communs :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium ou le trioxyde de chrome.
Réduction : Le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont des agents réducteurs fréquemment utilisés.
Substitution : Les agents halogénants comme le brome ou les agents alkylants tels que l'iodure de méthyle sont couramment utilisés.
Produits Principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés fluorés, des amines secondaires et des alcools, en fonction des conditions de réaction spécifiques et des réactifs utilisés .
4. Applications de la Recherche Scientifique
La 3-Fluorométhcathinone (chlorhydrate) est principalement utilisée dans la recherche scientifique et les applications médico-légales. Ses propriétés stimulantes en font un sujet d'intérêt dans les études relatives aux effets psychostimulants, à la neurotoxicité et à la pharmacologie comportementale. La recherche a montré qu'elle peut stimuler l'activité locomotrice spontanée chez les souris et augmenter les niveaux extracellulaires de dopamine et de sérotonine dans le striatum . Ces propriétés sont précieuses pour comprendre les mécanismes d'action des cathinones synthétiques et leur impact potentiel sur la santé humaine.
5. Mécanisme d'Action
Le mécanisme d'action de la 3-Fluorométhcathinone (chlorhydrate) implique l'inhibition de la recapture des monoamines et une libération accrue de neurotransmetteurs tels que la dopamine et la sérotonine. Cela conduit à une augmentation des niveaux extracellulaires de ces neurotransmetteurs, ce qui entraîne ses effets psychostimulants. Le composé cible principalement les voies dopaminergiques et sérotoninergiques, qui sont cruciales pour ses propriétés stimulantes .
Composés Similaires :
Méthcathinone : Un stimulant naturel avec des effets psychostimulants similaires.
4-Fluorométhcathinone : Une autre cathinone fluorée aux propriétés comparables.
3-Chlorométhcathinone : Un analogue chloré aux effets stimulants similaires
Unicité : La 3-Fluorométhcathinone (chlorhydrate) est unique en raison de sa substitution spécifique en fluor à la position 3 du cycle phényle. Cette modification structurelle influence son profil pharmacologique, la différenciant des autres cathinones. L'atome de fluor améliore sa lipophilie, ce qui peut affecter son absorption et sa distribution dans l'organisme .
Applications De Recherche Scientifique
3-Fluoromethcathinone (hydrochloride) is primarily used in scientific research and forensic applications. Its stimulant properties make it a subject of interest in studies related to psychostimulant effects, neurotoxicity, and behavioral pharmacology. Research has shown that it can stimulate spontaneous locomotor activity in mice and elevate extracellular levels of dopamine and serotonin in the striatum . These properties are valuable for understanding the mechanisms of action of synthetic cathinones and their potential impact on human health.
Comparaison Avec Des Composés Similaires
Methcathinone: A naturally occurring stimulant with similar psychostimulatory effects.
4-Fluoromethcathinone: Another fluorinated cathinone with comparable properties.
3-Chloromethcathinone: A chlorinated analog with similar stimulant effects
Uniqueness: 3-Fluoromethcathinone (hydrochloride) is unique due to its specific fluorine substitution at the 3-position of the phenyl ring. This structural modification influences its pharmacological profile, making it distinct from other cathinones. The fluorine atom enhances its lipophilicity, potentially affecting its absorption and distribution in the body .
Propriétés
IUPAC Name |
1-(3-fluorophenyl)-2-(methylamino)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO.ClH/c1-7(12-2)10(13)8-4-3-5-9(11)6-8;/h3-7,12H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLXZPCXIHEMMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)F)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346600-40-5 | |
| Record name | 3-Fluoromethcathinone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346600405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-FLUOROMETHCATHINONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QRI2AX7AH6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


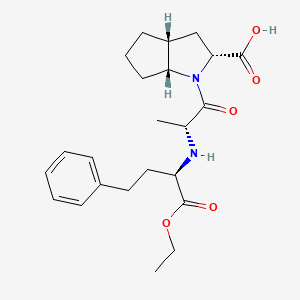

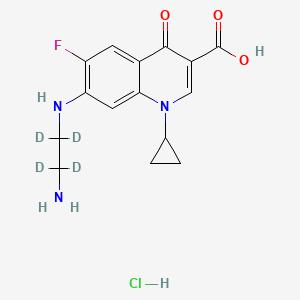
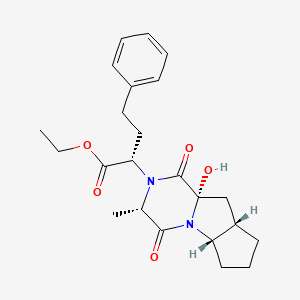
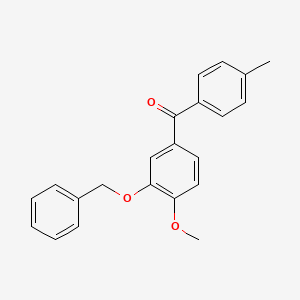
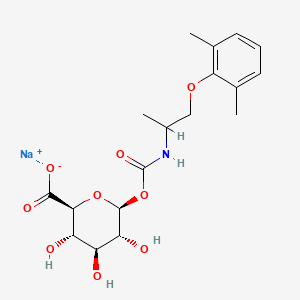
![Tricyclo[5.1.0.0~2,4~]octane-5-carboxylic acid](/img/structure/B589880.png)
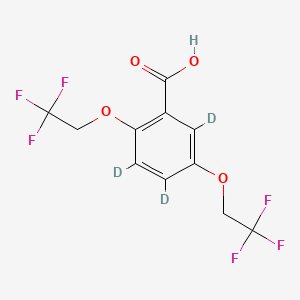
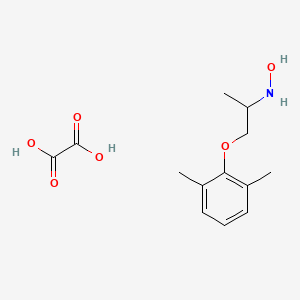

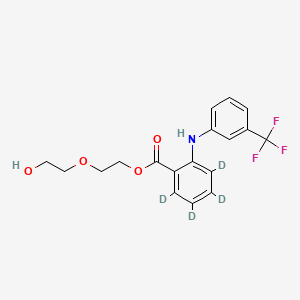
![N-[(1E)-3-Oxo-1-buten-1-yl]acetamide](/img/structure/B589888.png)
